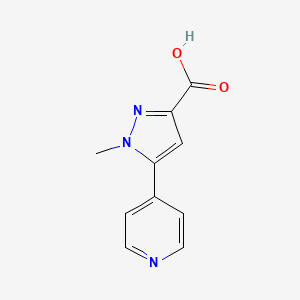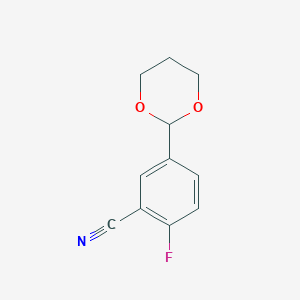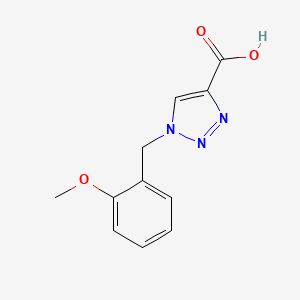
3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)-2-pyridinamine
Vue d'ensemble
Description
3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)-2-pyridinamine, also known as CEPTP, is a novel, non-steroidal, small molecule compound that has been studied for its potential use in a variety of scientific and medical applications. CEPTP is a part of the pyridinamine family and is characterized by a trifluoromethyl group and a 3-chloro-N-(3-ethoxypropyl) group. This compound has the ability to interact with a variety of proteins, enzymes, and receptors, making it a promising candidate for use in a variety of research applications.
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
A study focused on pesticide exposure, specifically chlorpyrifos, a compound structurally related to pyridinamines, highlighted the importance of understanding environmental exposure and biodegradation pathways. Such research can inform the environmental safety assessments of various chemicals, including the synthesis and degradation of pyridine derivatives (Egeghy et al., 2011).
Synthetic Pathways and Catalyst Development
Research on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds emphasizes the role of catalysts in the development of medicinal and pharmaceutical compounds. This suggests that "3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)-2-pyridinamine" could be a precursor or target in the synthesis of bioactive molecules, with hybrid catalysts playing a crucial role in optimizing synthetic pathways (Parmar, Vala, & Patel, 2023).
Electrochemical Applications
Metal-centered coordination sites in pyrolyzed metal-nitrogen-carbon catalysts, relevant to the electrochemical reduction of O2, hint at the potential for pyridine derivatives to be utilized in catalysis and fuel cell technology. This area of research explores the structural and activity relationships crucial for advancing low-cost, sustainable catalysts (Li & Jaouen, 2018).
Propriétés
IUPAC Name |
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O/c1-2-18-5-3-4-16-10-9(12)6-8(7-17-10)11(13,14)15/h6-7H,2-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVHMOINGNXXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



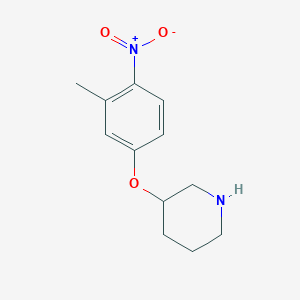
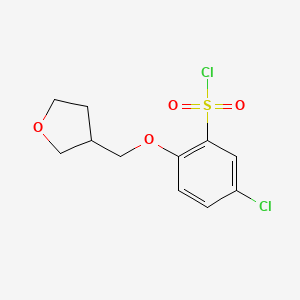
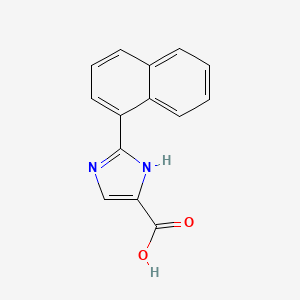

![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)
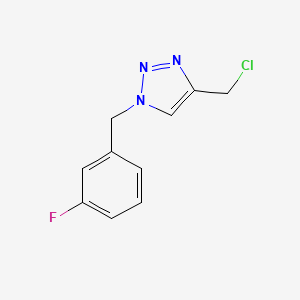
![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)
![1-Bromo-3-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1453771.png)


